4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile
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Overview
Description
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The addition of fluorine atoms and trifluoromethoxy groups enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves multiple steps. One common method includes the electrophilic fluorination of indole derivatives. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C yields a mixture of fluorinated indoline derivatives . Subsequent reactions with potassium hydroxide in methanol can produce the desired fluorinated indole compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acids, while reduction can produce indoline derivatives .
Scientific Research Applications
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindole: A simpler fluorinated indole derivative with similar chemical properties.
6-(Trifluoromethoxy)indole: Another indole derivative with a trifluoromethoxy group but lacking the acetonitrile moiety.
Uniqueness
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile is unique due to the combination of fluorine atoms, trifluoromethoxy group, and acetonitrile moiety.
Properties
Molecular Formula |
C17H10F4N2O |
---|---|
Molecular Weight |
334.27 g/mol |
IUPAC Name |
2-[4-fluoro-6-[3-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H10F4N2O/c18-14-7-12(8-15-16(14)11(4-5-22)9-23-15)10-2-1-3-13(6-10)24-17(19,20)21/h1-3,6-9,23H,4H2 |
InChI Key |
AVUWROOUVUJSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C(=C2)F)C(=CN3)CC#N |
Origin of Product |
United States |
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